Product packaging for 2-Ethyl-4-(methylsulfonyl)aniline(Cat. No.:CAS No. 1823917-84-5)

2-Ethyl-4-(methylsulfonyl)aniline

Cat. No.: B1357821
CAS No.: 1823917-84-5
M. Wt: 199.27 g/mol
InChI Key: BELUNNGPPLTZKI-UHFFFAOYSA-N
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Description

Significance of Substituted Anilines in Contemporary Chemical Research

Substituted anilines, which are derivatives of aniline (B41778) featuring various functional groups on the aromatic ring or the amino group, are of paramount importance in modern chemical research. Their significance stems from their utility as foundational building blocks in the synthesis of a diverse range of complex organic molecules. bath.ac.uk In the pharmaceutical industry, the aniline scaffold is a common feature in numerous drug candidates due to its ability to interact with biological targets. cresset-group.comacs.org The electronic properties of the aniline ring can be finely tuned by the introduction of different substituents, which in turn influences the pharmacological profile of the resulting molecule. cresset-group.com Furthermore, substituted anilines are crucial intermediates in the production of agrochemicals, dyes, and polymers. bath.ac.ukresearchgate.net The regioselective functionalization of anilines continues to be an active area of research, aiming to provide efficient pathways to novel and structurally diverse compounds. bath.ac.uk

Contextualization of Alkyl and Sulfonyl Moieties in Aromatic Systems

The presence of alkyl and sulfonyl groups on an aromatic ring, as seen in 2-Ethyl-4-(methylsulfonyl)aniline, imparts distinct electronic and steric properties to the molecule. An alkyl group, such as the ethyl group at the ortho position, is an electron-donating group through an inductive effect. This can influence the reactivity of the aromatic ring in electrophilic substitution reactions and modulate the basicity of the amino group. The steric bulk of the alkyl group can also direct the regioselectivity of certain reactions.

The methylsulfonyl group (-SO2CH3) at the para position is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom. This deactivates the aromatic ring towards electrophilic substitution and can significantly impact the acidity of the N-H protons of the aniline. The sulfonyl group is a common pharmacophore in medicinal chemistry, often introduced to enhance properties such as metabolic stability and to act as a hydrogen bond acceptor. nih.gov The combination of these two opposing electronic effects, an electron-donating alkyl group and an electron-withdrawing sulfonyl group, on the same aniline ring creates a unique electronic environment that can be exploited in various chemical applications.

Rationale for In-Depth Investigation of this compound

The specific substitution pattern of this compound makes it a compound of significant interest for in-depth investigation. The ortho-ethyl group can provide steric shielding to the amino group, potentially influencing its reactivity and interaction with biological targets. The para-methylsulfonyl group, a potent electron-withdrawing moiety, significantly alters the electronic landscape of the aniline ring. This unique combination of steric and electronic features suggests that this compound could serve as a valuable intermediate in the synthesis of novel compounds with tailored properties for applications in medicinal chemistry, agrochemicals, and materials science. Understanding its synthesis, properties, and potential applications is therefore a worthwhile endeavor for advancing these fields.

Overview of Advanced Research Domains

Research into specifically substituted anilines like this compound falls into several advanced domains. In medicinal chemistry, such compounds are explored as key intermediates for the synthesis of targeted therapeutics. cresset-group.comacs.org The development of novel synthetic methodologies for the regioselective functionalization of anilines is a major focus in organic synthesis. bath.ac.uk In materials science, aniline derivatives are investigated for the preparation of novel polymers and functional materials. Furthermore, the study of the physicochemical properties of such molecules, including their spectroscopic and crystallographic characteristics, provides fundamental insights that underpin their application in various scientific disciplines.

Physicochemical Properties and Structural Elucidation

The fundamental physicochemical properties of this compound are crucial for its handling, characterization, and application in various chemical contexts. While detailed experimental data for this specific compound is not extensively published, its properties can be inferred from data available for closely related structures and from chemical supplier information.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1823917-84-5Chemical Supplier
Molecular Formula C9H13NO2SCalculated
Molecular Weight 199.27 g/mol Calculated
Appearance Not specified-
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-

Note: This table is based on limited available data and calculated values. Experimental determination of these properties is required for definitive characterization.

Synthesis and Derivatization

A plausible synthetic route would likely involve a multi-step process starting from a readily available precursor such as 2-ethylaniline (B167055) or a suitably substituted nitrobenzene. One potential strategy could involve the sulfonation of 2-ethylaniline, followed by methylation of the resulting sulfonic acid. Alternatively, a route starting from a nitro-precursor, such as 1-ethyl-2-nitrobenzene, could involve a chlorosulfonation reaction, followed by methylation and subsequent reduction of the nitro group to the desired aniline.

For instance, the synthesis of the related compound 4-(methylsulfonyl)aniline (B1202210) often involves the hydrogenation of 1-methanesulfonyl-4-nitro-benzene over a palladium on carbon (Pd/C) catalyst. A similar reduction step would likely be the final transformation in a synthetic sequence towards this compound.

The derivatization of this compound would primarily involve reactions of the amino group. These could include N-alkylation, N-acylation, and diazotization followed by subsequent coupling reactions, opening avenues to a wide range of more complex molecules. For example, a patent for related sulfonyl aniline derivatives describes the reaction of N-methylsulfonyl anilines with epichlorohydrin. google.com

Advanced Research Applications

The unique structural characteristics of this compound suggest its potential as a valuable building block in several areas of advanced research, although specific applications of this exact compound are not yet widely reported.

Role as a Precursor in Medicinal Chemistry

Substituted anilines are a cornerstone in the development of new pharmaceutical agents. bath.ac.uk The aniline moiety is present in a significant number of approved drugs, highlighting its importance in interacting with biological targets. cresset-group.comacs.org The sulfonyl group is also a well-established pharmacophore. Therefore, this compound represents a promising scaffold for the synthesis of novel bioactive molecules. The combination of the ortho-ethyl and para-methylsulfonyl groups could lead to compounds with specific steric and electronic properties that favor binding to particular enzyme active sites or receptors. The replacement of the aniline group in existing drug molecules with substituted anilines is a common strategy to fine-tune pharmacological properties and mitigate potential toxicities. cresset-group.com

Intermediate in Agrochemical Synthesis

The aniline framework is also prevalent in a variety of agrochemicals, including herbicides and fungicides. bath.ac.uk The synthesis of novel agrochemicals often involves the use of highly functionalized intermediates. The specific substitution pattern of this compound could be leveraged to create new active ingredients with improved efficacy or a more favorable environmental profile. For example, sulfonylurea herbicides are a major class of agrochemicals, and the synthesis of new analogues often involves substituted anilines.

Building Block in Materials Science

Aniline and its derivatives are fundamental monomers in the synthesis of conducting polymers and other functional materials. researchgate.net The properties of these materials can be tailored by modifying the structure of the aniline monomer. The introduction of an ethyl and a methylsulfonyl group onto the aniline ring would be expected to influence the polymerization process and the electronic and physical properties of the resulting polymer. While there is no specific literature on the use of this compound in this context, it represents a potential candidate for the development of new materials with specific characteristics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO2S B1357821 2-Ethyl-4-(methylsulfonyl)aniline CAS No. 1823917-84-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-4-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-3-7-6-8(13(2,11)12)4-5-9(7)10/h4-6H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELUNNGPPLTZKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies

Established Precursor Synthesis Pathways for Related Anilines

The synthesis of substituted anilines often relies on well-established, multi-step sequences that allow for precise control over the placement of various functional groups on the aromatic ring.

The classical approach to synthesizing substituted anilines typically begins with simple, readily available aromatic compounds like benzene (B151609) or its derivatives. The core of this strategy involves a series of electrophilic aromatic substitution reactions, where the order of these reactions is critical. The directing effects of the substituents determine the regiochemical outcome of subsequent functionalization steps.

For instance, in the synthesis of a molecule with an amino group and other substituents, the amino group is almost always introduced in a protected form, commonly as a nitro group (-NO₂). The nitro group is a strong deactivator and a meta-director. This property is often exploited to guide other substituents to the meta position. Once all other functional groups are in place, the nitro group is reduced to the desired amine (-NH₂), which is a powerful activator and an ortho-, para-director. libretexts.org

A typical sequence might involve:

Nitration: Introduction of a nitro group onto the benzene ring using a mixture of nitric acid and sulfuric acid.

Further Substitution: Introduction of other groups, with their positions dictated by the meta-directing nitro group.

Reduction: Conversion of the nitro group to an amine using reducing agents like hydrogen gas with a palladium catalyst (H₂/Pd-C), tin (Sn) or iron (Fe) in acidic media.

Modern alternatives to these classical multi-step syntheses are emerging, such as the direct functionalization of C-H bonds. uva.nlresearchgate.net These methods offer a more efficient pathway by reducing the number of synthetic steps, thereby minimizing waste and cost. uva.nlresearchgate.net For example, palladium-catalyzed C-H olefination has been developed for the para-selective functionalization of aniline (B41778) derivatives, providing a more direct route to certain complex anilines. uva.nl

The creation of the key functional groups—the amine and the methylsulfonyl group—involves specific oxidation and reduction or hydrolysis steps.

Amine Group Synthesis: As mentioned, the most common method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group precursor. A well-documented example is the synthesis of 4-(methylsulfonyl)aniline (B1202210), where 1-methanesulfonyl-4-nitro-benzene is hydrogenated over a 10% Pd-C catalyst to yield the final product.

Sulfonyl Group Synthesis: The sulfone moiety can be prepared through several methods. A primary route is the oxidation of a corresponding sulfide (thioether). This often requires strong oxidizing conditions. nih.gov A more common and controlled approach involves the use of sulfonyl chlorides or sulfonic acids in electrophilic aromatic substitution reactions, though these can require harsh conditions like stoichiometric Lewis or Brønsted acids. nih.gov

More recent and milder methods have been developed. These include:

Transition-metal-catalyzed coupling: Reactions between sulfinate salts and aryl halides provide a versatile route. nih.gov

Photoredox Catalysis: Visible-light-mediated reactions can be used for the direct sulfonylation of anilines using bench-stable sulfinate salts, offering a mild alternative. nih.govrsc.orgchemistryviews.org

Heterogeneous Catalysis: Biomass-derived copper catalysts have been used for the remote C-H sulfonylation of anilines with sodium sulfinates at room temperature. mdpi.com These sulfonylation products can then be hydrolyzed to yield the corresponding 4-sulfonyl anilines. mdpi.com

A convenient synthesis for the related compound 5-(ethylsulfonyl)-2-methoxyaniline was developed starting from commercially available 4-methoxybenzene-1-sulfonyl chloride. nih.gov The process involved reduction of the sulfonyl chloride to a sulfinate salt, followed by alkylation to form the ethylsulfone, and subsequent nitration and reduction steps to install the amine group, highlighting a typical multi-step pathway. nih.gov

Catalytic Systems in Aniline and Sulfone Chemistry

The construction of aryl sulfones and the functionalization of anilines are frequently accomplished through the use of sophisticated catalytic systems. These systems offer milder reaction conditions and greater functional group tolerance compared to classical methods. nih.gov Recent advancements have focused on transition-metal catalysis and photoredox catalysis to forge the key bonds in molecules like 2-Ethyl-4-(methylsulfonyl)aniline.

For instance, visible-light photoredox catalysis represents a modern approach for the sulfonylation of aniline derivatives. nih.govresearchgate.net This method often utilizes iridium-based photocatalysts to generate sulfonyl radicals from stable sulfinate salts, which then react with aniline derivatives. researchgate.net Similarly, copper-catalyzed methods have been developed for the sulfonylation of anilines, employing biomass-derived heterogeneous catalysts that can be recycled and reused. mdpi.com

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-mediated)

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide powerful tools for constructing the this compound framework. Palladium, in particular, is a versatile catalyst for forming both the aryl-sulfone (C-S) and aryl-amine (C-N) bonds.

Palladium-Catalyzed Sulfonylation: One strategy to form the aryl sulfone moiety involves the palladium-catalyzed coupling of an aryl halide or boronic acid with a sulfur-containing reagent. A notable process is the palladium-catalyzed synthesis of aryl sulfonamides from arylboronic acids. nih.gov This method can be adapted to create sulfones by subsequent manipulation of the sulfonamide group. The reaction typically involves the coupling of an appropriately substituted arylboronic acid with a sulfonyl chloride source under mild conditions. nih.gov

Palladium-Catalyzed Amination (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination is a premier method for forming C-N bonds and is highly relevant for the synthesis of substituted anilines. atlanchimpharma.com This reaction would be a key step if the synthetic strategy involves introducing the aniline's amino group at a late stage. For example, a precursor such as 1-bromo-2-ethyl-4-(methylsulfonyl)benzene could be coupled with an ammonia source using a palladium catalyst. The development of specialized phosphine ligands, such as KPhos, has enabled the highly selective monoarylation of aqueous ammonia, preventing the formation of diarylamine byproducts and tolerating a wide array of functional groups, including sulfonyl groups. nih.gov

Other transition metals, such as copper, have also been successfully employed in C-S bond formation. Copper-catalyzed C-H functionalization offers a direct way to sulfonylate aniline derivatives without the need for pre-functionalized starting materials. mdpi.com

Reagents and Reaction Condition Optimization

The success of any catalytic reaction hinges on the careful optimization of reagents and reaction conditions to maximize yield, selectivity, and efficiency.

Reagents: The choice of reagents is critical. For sulfonylation, common sulfur sources include bench-stable sulfinate salts (e.g., sodium methanesulfinate) or sulfonyl chlorides. researchgate.netnih.gov In palladium-catalyzed amination, the nitrogen source can range from aqueous ammonia to protected amines or hydrazines. nih.govnih.gov The aromatic partner is typically an aryl halide (chloride, bromide, or iodide) or an arylboronic acid. nih.govnih.gov

Reaction Condition Optimization: Optimizing a transition metal-catalyzed reaction involves a systematic variation of several parameters:

Catalyst and Ligand: The choice of the palladium precursor and the phosphine ligand is paramount. Ligands like Buchwald's biarylphosphines are often used to promote the desired reactivity and stability of the catalytic species. nih.gov

Base: A base is typically required to facilitate the reaction. Common bases include alkali metal hydroxides (NaOH), carbonates (K₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOt-Bu).

Solvent: The solvent can significantly influence reaction rates and outcomes. Aprotic polar solvents like dioxane, toluene, and DMF are frequently used.

Temperature: Reactions are often heated to achieve a reasonable rate, though milder conditions are continuously sought.

The optimization process is often documented through systematic screening, as illustrated in the following hypothetical tables based on common findings in the literature for related transformations.

Table 1: Representative Optimization of Palladium-Catalyzed Amination

Entry Pd Source Ligand Base Solvent Temp (°C) Yield (%)
1 Pd₂(dba)₃ XPhos NaOt-Bu Toluene 100 75
2 Pd(OAc)₂ SPhos K₃PO₄ Dioxane 110 82
3 Pd(OAc)₂ KPhos NaOH Toluene/H₂O 100 95

This table is illustrative and represents typical optimization parameters for Buchwald-Hartwig amination reactions.

Table 2: Representative Optimization of a Photoredox-Catalyzed Sulfonylation

Entry Photocatalyst Oxidant Additive Solvent Yield (%)
1 [Ir(ppy)₃] K₂S₂O₈ - MeCN 45
2 [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ K₂S₂O₈ - MeCN 70
3 [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ K₂S₂O₈ TFA MeCN 85

This table is based on optimization data for the sulfonylation of aniline derivatives and illustrates the importance of catalyst, oxidant, additive, and solvent system. researchgate.net

Through such meticulous optimization, synthetic routes can be tailored to produce this compound with high purity and yield, demonstrating the power of modern catalytic methods in organic chemistry.

Chemical Reactivity and Mechanistic Investigations

Electrophilic Aromatic Substitution Patterns

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the 2-Ethyl-4-(methylsulfonyl)aniline ring is determined by the cumulative electronic and steric effects of the three substituents. The positions available for substitution are C3, C5, and C6.

Concerted Directing Effects of Ethyl and Methylsulfonyl Substituents

The directing influence of the substituents on the aromatic ring is a consequence of their electronic properties, which can be activating or deactivating and dictate the position of electrophilic attack. libretexts.orglumenlearning.com

Amino Group (-NH₂ at C1): This is a strongly activating group due to the ability of the nitrogen's lone pair to donate electron density into the benzene (B151609) ring through resonance (+R effect). doubtnut.com This effect significantly increases the nucleophilicity of the ring, making it much more reactive than benzene. libretexts.orglumenlearning.com As a powerful ortho, para-director, it strongly favors substitution at positions 2, 4, and 6. In this molecule, the C2 and C4 positions are already substituted. Therefore, the primary directing influence of the amino group is towards the C6 position.

Ethyl Group (-CH₂CH₃ at C2): As an alkyl group, the ethyl substituent is a weak activating group. It donates electron density primarily through an inductive effect (+I effect). doubtnut.com It acts as an ortho, para-director, influencing positions 1, 3, and 5 relative to itself.

Methylsulfonyl Group (-SO₂CH₃ at C4): This is a strongly deactivating group due to the powerful electron-withdrawing nature of the sulfonyl moiety, arising from both inductive (-I) and resonance (-R) effects. libretexts.org This withdrawal of electron density makes the aromatic ring less nucleophilic and thus less reactive towards electrophiles. libretexts.orglumenlearning.com The methylsulfonyl group is a meta-director, directing incoming electrophiles to positions 2 and 6 relative to itself.

When these effects are combined, a clear regiochemical preference emerges. libretexts.orgpressbooks.pub The amino group, being the most powerful activating substituent, dominates the directing effects. doubtnut.com Its strong push towards the C6 position is reinforced by the meta-directing influence of the methylsulfonyl group, which also favors C6. While the ethyl group directs towards C3 and C5, this is a much weaker effect. Therefore, the concerted electronic effects strongly predict that electrophilic substitution will overwhelmingly occur at the C6 position.

Table 1: Summary of Individual and Concerted Directing Effects

Substituent (Position) Electronic Effect Directing Influence Favored Positions
1-Amino Strongly Activating (+R, -I) Ortho, Para 2 (blocked), 4 (blocked), 6
2-Ethyl Weakly Activating (+I) Ortho, Para 1 (blocked), 3, 5
4-Methylsulfonyl Strongly Deactivating (-R, -I) Meta 2 (blocked), 6
Concerted Effect - - C6 (strongly favored) , C3, C5

Steric Hindrance and Its Influence on Regioselectivity

Steric hindrance plays a crucial role in modifying the electronic directing effects, often determining the final product ratio between electronically viable positions. libretexts.orgyoutube.com

C3 Position: Attack at this position is sterically hindered by the adjacent ethyl group at C2.

C5 Position: This position is flanked by the bulky methylsulfonyl group at C4, which presents a significant steric barrier to the approach of an electrophile. libretexts.org

C6 Position: This position is the most sterically accessible of the available sites, with only a hydrogen atom adjacent to it on one side.

The steric encumbrance at both the C3 and C5 positions further reinforces the electronic preference for substitution at C6. youtube.com The combination of overwhelming electronic reinforcement from the amino and methylsulfonyl groups and the favorable steric accessibility makes the C6 position the principal site of electrophilic attack.

Nucleophilic Reactivity and Substitution

Reactions at the Amine Nitrogen Center

The lone pair of electrons on the nitrogen atom of the primary amine group imparts nucleophilic character to the molecule. quora.comucalgary.ca This allows this compound to participate in reactions typical of anilines, such as N-alkylation, N-acylation, and diazotization. libretexts.org

However, the nucleophilicity of the amine is significantly modulated by the other substituents on the ring. The potent electron-withdrawing methylsulfonyl group at the para position substantially decreases the electron density on the nitrogen atom. doubtnut.comucalgary.ca This delocalization reduces the availability of the lone pair to attack an electrophile, making the amine less nucleophilic and less basic compared to aniline (B41778) itself. doubtnut.comreddit.com

Furthermore, the ethyl group at the ortho position introduces a degree of steric hindrance around the nitrogen center, which can further impede its reaction with bulky electrophiles. nih.gov While still reactive, higher temperatures or more reactive reagents may be necessary for substitutions at the amine nitrogen compared to unsubstituted or activated anilines.

Oxidation and Reduction Potentials of Functional Groups

The redox behavior of this compound is dictated by the individual properties of the aniline and sulfonyl moieties.

Sulfonyl Group Stability and Redox Transformations

The sulfonyl group is a highly oxidized state of sulfur and is generally characterized by high stability, making it resistant to further oxidation. youtube.com Under typical oxidative conditions used for anilines, such as with mild oxidants, the methylsulfonyl group remains intact. rsc.orgopenaccessjournals.com

However, the C-S bond of an aryl sulfone can be cleaved under reductive conditions. This process, known as reductive desulfonylation, typically requires strong reducing agents or transition metal catalysis. wikipedia.org Methods employing active metals like sodium or lithium in liquid ammonia, or metal amalgams, can achieve this reduction. wikipedia.org More modern approaches utilize transition metal catalysts, such as nickel or cobalt complexes, which can facilitate the cleavage of the C(aryl)-SO₂ bond under milder conditions. researchgate.netacs.org These reactions convert the aryl sulfone back to the corresponding arene, effectively removing the sulfonyl group. Photocatalytic methods have also emerged for generating sulfonyl radicals, which can participate in redox-neutral transformations, though this is more relevant to the formation rather than the cleavage of the sulfone. rsc.orgacs.org

The aniline portion of the molecule is susceptible to oxidation. openaccessjournals.comacs.org The oxidation potential of anilines is influenced by the electronic nature of the ring substituents. acs.org The presence of the electron-withdrawing sulfonyl group would be expected to increase the oxidation potential of the aniline, making it more difficult to oxidize compared to aniline or alkyl-substituted anilines.

Photochemical and Thermal Rearrangement Studies

N-sulfonylated aniline derivatives can undergo rearrangement reactions under photochemical or thermal conditions, leading to the migration of the sulfonyl group from the nitrogen atom to a carbon atom of the aromatic ring, typically at the ortho or para position. This process, known as the Fries-type rearrangement of sulfonamides, is a significant transformation in organic synthesis.

Photochemical N- to C-sulfonyl migration is often proposed to proceed through a radical mechanism involving the homolytic cleavage of the N-S bond to generate an anilinyl radical and a sulfonyl radical. These radicals can then recombine within a solvent cage or as free radicals to form the C-sulfonylated product. Studies on N-sulfonyl dihydropyridinones have provided evidence for an intermolecular radical chain process, with the intermediacy of a sulfonyl radical confirmed by electron paramagnetic resonance (EPR) spectroscopy. rsc.org

For this compound, if it were N-sulfonylated, a photochemical rearrangement would likely lead to the migration of the newly introduced sulfonyl group. The existing methylsulfonyl group at the para position would direct the incoming group to the ortho positions. However, one ortho position is already occupied by an ethyl group, which would sterically hinder migration to that site.

Thermal rearrangements of arylsulfamates to para-sulfonyl anilines have also been studied. These reactions are often proposed to proceed via an intermolecular mechanism involving the release of sulfur trioxide (SO₃) from the N-sulfamate, followed by an electrophilic aromatic substitution (SEAr) reaction with another aniline molecule. nih.gov

The table below summarizes the yields for the photochemical N- to C-sulfonyl migration in a dihydropyridinone system with various sulfonyl substituents, which provides insight into the generality of this type of rearrangement.

N-Sulfonyl Substituent (R in SO₂R)Product Yield (%)Reference
Ph95 rsc.org
4-MeC₆H₄ (Ts)88 rsc.org
4-MeOC₆H₄ (PMP)91 rsc.org
4-NO₂C₆H₄ (PNP)85 rsc.org
MeGood rsc.org
EtGood rsc.org

Advanced Mechanistic Elucidation Techniques

Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms by determining the extent to which an isotopic substitution at a particular atomic position affects the rate of a chemical reaction. In the context of reactions involving this compound, KIE studies could provide valuable insights into transition state structures.

For instance, in a hypothetical reaction where a C-H bond at the ethyl group is broken in the rate-determining step, a primary deuterium (B1214612) KIE (kH/kD > 1) would be expected upon replacing the hydrogen with deuterium. Secondary KIEs can also be informative. For example, in nucleophilic substitution reactions at a benzylic carbon, the magnitude of the secondary α-deuterium KIE can help distinguish between SN1 and SN2 mechanisms.

While no KIE studies have been reported specifically for this compound, research on related aniline systems is illustrative. For example, KIEs involving deuterated aniline nucleophiles in SN2 reactions have been used to support a four-center transition state mechanism. nih.gov Furthermore, KIE studies on the thermal rearrangement of arylsulfamates to para-sulfonyl anilines have confirmed an intermolecular mechanism involving the formation of a key N(sp²)-SO₃ intermediate. nist.gov

The following table presents hypothetical KIE values and their potential mechanistic interpretations for reactions involving aniline derivatives.

Reaction TypeIsotopic SubstitutionObserved kH/kDMechanistic ImplicationReference
SN2 reaction with aniline nucleophileN-D> 1 (Primary)Proton transfer in the transition state nih.gov
Thermal rearrangement of N-sulfamateAromatic C-D~ 1C-H bond not broken in rate-determining step, supports intermolecular mechanism nist.gov

The direct detection and characterization of reactive intermediates are crucial for confirming proposed reaction mechanisms. For reactions involving this compound, various spectroscopic and trapping techniques could be employed to identify transient species.

In the context of redox reactions, electron paramagnetic resonance (EPR) spectroscopy could be used to detect and characterize the aniline radical cation that would be formed upon one-electron oxidation. For photochemical rearrangements, as mentioned earlier, EPR has been successfully used to observe sulfonyl radicals. rsc.org

In situ spectroscopic techniques like FTIRS and UV-Vis spectroscopy can monitor the formation and decay of intermediates during a reaction. For example, in the electrochemical polymerization of aniline, FTIRS has provided evidence for the formation of dimeric intermediates. nih.gov

Chemical trapping experiments can also provide indirect evidence for the existence of certain intermediates. For instance, in reactions proposed to involve benzyne (B1209423) intermediates, the addition of a suitable trapping agent can lead to the formation of a characteristic adduct, thereby confirming the presence of the benzyne. nih.gov

While specific intermediate characterization for reactions of this compound is not documented, the techniques described are standard approaches that would be applicable to investigate its reaction mechanisms.

Spectroscopic and Structural Elucidation

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the characteristic functional groups present in a molecule by probing their vibrational modes.

The FT-IR spectrum of 2-Ethyl-4-(methylsulfonyl)aniline is expected to display distinct absorption bands corresponding to the N-H bonds of the primary amine, the C-H bonds of the aromatic ring and alkyl groups, the C=C bonds of the benzene (B151609) ring, and the S=O bonds of the methylsulfonyl group.

Key expected FT-IR absorption bands include:

N-H Stretching: Primary aromatic amines typically show two distinct bands in the region of 3500-3300 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.

C-H Stretching: Aromatic C-H stretching vibrations are anticipated to appear as a group of weaker bands above 3000 cm⁻¹. Aliphatic C-H stretching from the ethyl and methyl groups will result in strong absorptions in the 2975-2850 cm⁻¹ region.

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the benzene ring is expected to produce characteristic bands in the 1620-1450 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group typically results in a band around 1650-1580 cm⁻¹.

S=O Stretching: The methylsulfonyl group is characterized by strong, distinct absorption bands for its symmetric and asymmetric S=O stretching vibrations, which are expected around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group
3500 - 3300 N-H Asymmetric & Symmetric Stretch Primary Amine (-NH₂)
3100 - 3000 C-H Stretch Aromatic Ring
2975 - 2850 C-H Stretch Ethyl (-CH₂CH₃), Methyl (-CH₃)
1620 - 1580 N-H Bend (Scissoring) Primary Amine (-NH₂)
1600 - 1450 C=C Stretch Aromatic Ring
1350 - 1300 S=O Asymmetric Stretch Methylsulfonyl (-SO₂CH₃)

Raman Spectroscopy Characterization

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for identifying vibrations of non-polar bonds and symmetric vibrations.

Expected key signals in the Raman spectrum:

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the substituted benzene ring is expected to produce a strong and sharp signal, which is a characteristic feature in Raman spectra of aromatic compounds.

Sulfonyl Group Vibrations: The symmetric stretching of the S=O bonds in the methylsulfonyl group is also expected to be prominent in the Raman spectrum.

Alkyl C-H Vibrations: C-H stretching and bending vibrations of the ethyl and methyl groups will be visible.

N-H Vibrations: The N-H stretching vibrations, while visible, are typically weaker in Raman spectra compared to FT-IR.

The combination of FT-IR and Raman spectra allows for a more complete characterization of the vibrational modes of the molecule, confirming the presence of all key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by providing detailed information about the local environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

The ¹H NMR spectrum of this compound will show distinct signals for each chemically non-equivalent proton. The chemical shift (δ), multiplicity (splitting pattern), and integration of these signals are key to the structural assignment.

Aromatic Protons: Three protons are attached to the aromatic ring. Due to the substitution pattern (amino at C1, ethyl at C2, and methylsulfonyl at C4), they will appear as distinct signals in the aromatic region (typically δ 6.5-8.0 ppm). The proton at C6 will likely be a doublet, the proton at C5 a doublet of doublets, and the proton at C3 a singlet or a narrowly split signal.

Amine Protons: The two protons of the -NH₂ group are expected to produce a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Ethyl Group Protons: The ethyl group will show a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, due to coupling with each other. The methylene protons will be deshielded by the aromatic ring.

Methylsulfonyl Protons: The three protons of the methyl group attached to the sulfonyl group will appear as a sharp singlet, significantly downfield due to the strong electron-withdrawing effect of the two oxygen atoms.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-NH₂ Broad Singlet s (broad) 2H
Aromatic-H (C3, C5, C6) 6.5 - 8.0 m (d, dd, s) 3H
-SO₂CH ~3.0 s 3H
-C H₂CH₃ ~2.6 q 2H
-CH₂CH ~1.2 t 3H

(s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet, dd=doublet of doublets)

¹³C NMR for Carbon Skeleton and Hybridization

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Aromatic Carbons: Six signals are expected for the six carbons of the benzene ring. The chemical shifts will be influenced by the attached substituents. The carbon attached to the nitrogen (C1) will be shielded, while the carbons attached to the ethyl (C2) and methylsulfonyl (C4) groups will be deshielded.

Ethyl Group Carbons: Two signals will correspond to the methylene (-CH₂) and methyl (-CH₃) carbons of the ethyl group.

Methylsulfonyl Carbon: One signal is expected for the methyl carbon of the methylsulfonyl group, which will be in a characteristic region for such groups.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic Carbons (C1-C6) 115 - 150
-SO₂C H₃ ~45
-C H₂CH₃ ~25

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the connectivity, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm proton-proton couplings. Key correlations would be observed between the methylene and methyl protons of the ethyl group, and among the coupled protons on the aromatic ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom (e.g., linking the aromatic proton signals to their respective aromatic carbon signals).

Through the systematic application and interpretation of these spectroscopic techniques, a complete and unambiguous structural elucidation of this compound can be achieved.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. For an aromatic compound like this compound, the primary electronic transitions observed are π → π* and n → π*.

The aniline (B41778) core exhibits characteristic absorption bands related to the benzene ring. The presence of substituents significantly influences the wavelength and intensity of these absorptions. The amino (-NH₂) and ethyl (-CH₂CH₃) groups are electron-donating, which tend to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). Conversely, the methylsulfonyl (-SO₂CH₃) group is a strong electron-withdrawing group. This "push-pull" system, where electron-donating and electron-withdrawing groups are present on the same aromatic ring, can lead to the formation of an intramolecular charge transfer (ICT) band, which typically appears at a longer wavelength in the spectrum.

The expected UV-Vis spectrum in a non-polar solvent would likely show bands corresponding to the π → π* transitions of the substituted benzene ring. The n → π* transition, involving the non-bonding electrons of the nitrogen atom in the amino group, is also possible but is often weaker and may be obscured by the stronger π → π* bands. The exact absorption maxima (λmax) would be sensitive to solvent polarity.

Mass Spectrometry for Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the structure of a compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) would be employed to determine the precise molecular weight of this compound and thereby confirm its elemental composition. The molecular formula for the compound is C₉H₁₃NO₂S. HR-MS can measure the mass with very high accuracy (typically to four or more decimal places), allowing for the unambiguous determination of the molecular formula from the exact mass of the molecular ion peak [M]⁺.

Fragmentation Pattern Analysis

In electron ionization mass spectrometry (EI-MS), the molecular ion ([M]⁺) of this compound would undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragments helps in elucidating the molecular structure.

Key predicted fragmentation pathways include:

Alpha-Cleavage: A common fragmentation for alkyl-substituted anilines is the cleavage of the bond beta to the aromatic ring. For the ethyl group, this would result in the loss of a methyl radical (•CH₃, 15 Da) to form a stable benzylic-type cation, [M-15]⁺.

Sulfonyl Group Fragmentation: The methylsulfonyl group can fragment in several ways. The loss of the methyl radical (•CH₃) from the sulfonyl group could occur. Cleavage of the C-S bond could lead to the loss of •SO₂CH₃ (79 Da). Alternatively, the loss of sulfur dioxide (SO₂, 64 Da) is also a possible fragmentation pathway for sulfones.

Amine Group Influence: The amino group directs fragmentation and helps stabilize adjacent positive charges.

A hypothetical fragmentation pattern is summarized in the table below.

Predicted Fragment Mass Loss (Da) Description
[M-15]⁺15Loss of a methyl radical from the ethyl group (alpha-cleavage).
[M-79]⁺79Loss of a methylsulfonyl radical (•SO₂CH₃) via cleavage of the Aryl-S bond.
[M-64]⁺64Loss of sulfur dioxide (SO₂) from the molecular ion.

X-ray Crystallography for Solid-State Molecular Structure

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise data on its solid-state conformation and intermolecular interactions.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

A crystallographic study would yield a detailed geometric description of the molecule. This includes the precise measurement of all bond lengths (e.g., C-C bonds in the aromatic ring, C-N, C-S, S-O bonds), bond angles (e.g., angles within the benzene ring, C-S-O angles), and torsion angles. Torsion angles would define the conformation of the ethyl and methylsulfonyl groups relative to the plane of the aniline ring, revealing any twisting or deviation from planarity.

Computational Chemistry and Theoretical Characterization

Reactivity Descriptors and Reaction Pathway Modeling

Understanding the reactivity of 2-Ethyl-4-(methylsulfonyl)aniline is crucial for predicting its behavior in chemical reactions. Computational methods allow for the calculation of various descriptors that quantify local and global reactivity, as well as the modeling of entire reaction pathways.

Fukui functions and other local reactivity indices are fundamental concepts within Density Functional Theory (DFT) that help in identifying the most reactive sites within a molecule. The Fukui function, denoted as f(r), quantifies the change in electron density at a specific point r when the total number of electrons in the system changes.

Essentially, these indices pinpoint which atoms are most susceptible to different types of chemical attacks:

Electrophilic Attack: The site most likely to be attacked by an electrophile is the one with the highest value of f⁻(r), which corresponds to the region where an electron is most easily removed.

Nucleophilic Attack: Conversely, the site most prone to attack by a nucleophile is indicated by the highest value of f⁺(r), representing the area where an electron is most readily accepted.

Radical Attack: The region most susceptible to radical attack is identified by f⁰(r).

A hypothetical table of local reactivity indices for this compound might look like the following, where higher values indicate greater reactivity for the given type of attack.

Table 1: Hypothetical Local Reactivity Indices for this compound

Atomic Site f⁻(r) (Electrophilic Attack) f⁺(r) (Nucleophilic Attack) f⁰(r) (Radical Attack)
N (Aniline) High Low Moderate
C (Aromatic Ring) Moderate Moderate Moderate
S (Sulfonyl) Low High Low

Note: This table is illustrative and not based on actual calculated data.

To model a chemical reaction, it is essential to identify the transition state (TS), which is the highest energy point along the reaction coordinate. Transition state analysis involves locating this first-order saddle point on the potential energy surface. The energy difference between the reactants and the transition state is the activation energy or reaction barrier.

These calculations are computationally intensive and are typically performed using methods like DFT. By determining the geometry and energy of the transition state, chemists can understand the feasibility of a proposed reaction mechanism and predict reaction rates. For instance, in the synthesis of derivatives of this compound, TS analysis could be used to optimize reaction conditions by identifying the pathway with the lowest energy barrier.

No specific transition state analyses for reactions involving this compound have been found in the public domain. However, this type of analysis would be invaluable for understanding its synthesis and degradation pathways.

Molecular Dynamics Simulations for Conformational Sampling

In an MD simulation, the forces on each atom are calculated, and Newton's laws of motion are used to predict the subsequent positions and velocities of the atoms over a series of small time steps. sciopen.com This generates a trajectory that provides a detailed picture of the molecule's conformational landscape.

For this compound, MD simulations could reveal:

The preferred rotational orientations (conformers) of the ethyl and methylsulfonyl groups relative to the aniline (B41778) ring.

The flexibility of the molecule and the energy barriers between different conformations.

How the molecule interacts with solvent molecules and how this influences its conformational preferences.

Enhanced sampling techniques, such as Replica Exchange Molecular Dynamics (REMD), can be employed to overcome energy barriers and explore a wider range of conformations than would be possible with standard MD simulations. mdpi.com The results of such simulations are often visualized using Ramachandran plots for dihedral angles or clustered to identify the most populated conformational states. nih.gov

While specific MD simulation data for this compound is not available, the general methodology provides a robust framework for understanding its dynamic behavior in various environments.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
2-ethyl-4-methoxy aniline
Ampicillin
o-nitroethylbenzene
chloramphenicol
3-ethyl-4-amino phenol
phosphomolybdic acid
4-nitrophthalic anhydride

Derivatives and Structure Reactivity Relationships

Systematic Structural Modification of the 2-Ethyl-4-(methylsulfonyl)aniline Core

The this compound molecule serves as a scaffold for the synthesis of various derivatives. Modifications can be introduced at several positions, including the amino group and the aromatic ring, to alter its chemical properties.

One common modification involves the acylation of the amino group. For instance, acetylation of anilines can attenuate the strong activating effect of the amino group. libretexts.org This modification is crucial in controlling the regioselectivity of subsequent electrophilic aromatic substitution reactions. libretexts.org Another approach involves the introduction of different alkyl or aryl groups on the nitrogen atom, leading to secondary or tertiary amines with varied steric and electronic environments. A patent describes the synthesis of various N-substituted derivatives of sulfonyl anilines, highlighting the versatility of the amino group for structural modifications. google.com

Modifications on the aromatic ring can also be systematically performed. The introduction of additional substituents on the phenyl ring can significantly alter the electron density distribution and, consequently, the reactivity of the molecule. For example, the synthesis of 2-chloro-4-(methylsulfonyl)aniline (B78536) introduces a halogen atom, which acts as an electron-withdrawing group, further influencing the basicity of the aniline (B41778) and its reactivity in substitution reactions. sigmaaldrich.com

The following table summarizes some of the systematic modifications that can be applied to the this compound core:

Modification SiteType of ModificationPotential Effect on Reactivity
Amino Group (-NH2)Acylation, Alkylation, ArylationAttenuation of activating effect, altered steric hindrance, modified basicity
Aromatic RingHalogenation, Nitration, AlkylationAltered electron density, modified regioselectivity of substitution reactions

These systematic modifications provide a powerful tool for creating a library of this compound derivatives with a wide range of chemical properties, enabling the exploration of their structure-reactivity relationships.

Investigation of Positional Isomers and Analogues

The relative positions of the ethyl and methylsulfonyl groups on the aniline ring significantly influence the molecule's properties. In this compound, the ethyl group is ortho to the amino group, and the methylsulfonyl group is in the para position.

The investigation of positional isomers, such as 4-Ethyl-2-(methylsulfonyl)aniline or 2-Ethyl-5-(methylsulfonyl)aniline, would provide valuable insights into the effects of substituent placement. For instance, moving the bulky methylsulfonyl group to the ortho position would likely increase steric hindrance around the amino group, potentially affecting its ability to participate in reactions. Conversely, placing the ethyl group at the meta position would have a different electronic influence on the amino group compared to its ortho position.

A study on substituted aniline positional isomers using a crown ether-type chiral stationary phase revealed that 2-substituted isomers experienced a notable decrease in retention due to steric hindrance, with the exception of nitroaniline. mdpi.com This suggests that the ortho-ethyl group in this compound likely plays a significant role in its molecular recognition and interaction with other molecules.

The table below presents some positional isomers and analogues of this compound for comparative studies:

CompoundCAS NumberKey Structural Difference
This compound1823917-84-5Parent Compound
4-Ethyl-2-(methylsulfonyl)anilineN/APositional Isomer
2-Ethyl-5-(methylsulfonyl)anilineN/APositional Isomer
2-Chloro-4-(methylsulfonyl)aniline13244-35-4Analogue (Ethyl group replaced by Chloro) sigmaaldrich.com
2-Fluoro-4-(methylsulfonyl)aniline832755-13-2Analogue (Ethyl group replaced by Fluoro) chemicalbook.com
4-(Methylsulfonyl)aniline (B1202210)5470-49-5Analogue (Lacks the ethyl group) sigmaaldrich.comchemicalbook.comtcichemicals.comscbt.combldpharm.com
2-Ethyl-4-methylaniline24544-07-8Analogue (Methylsulfonyl group replaced by Methyl) echemi.comnih.gov
4-[2-(Methylsulfanyl)ethyl]aniline233772-17-3Analogue (Different sulfur-containing group) bldpharm.com

By studying these related compounds, a deeper understanding of the specific roles of the ethyl and methylsulfonyl groups and their positions on the aniline ring can be achieved.

Impact of Substituent Electronic and Steric Properties on Chemical Reactivity

The reactivity of the this compound molecule is governed by the interplay of the electronic and steric properties of its substituents: the amino group, the ethyl group, and the methylsulfonyl group.

Electronic Effects:

The amino group (-NH2) is a strong activating group and an ortho, para-director in electrophilic aromatic substitution reactions. libretexts.orgchemistrysteps.com This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring through resonance, thereby increasing the electron density of the ring and making it more susceptible to electrophilic attack. chemistrysteps.com

The ethyl group (-CH2CH3) is a weak electron-donating group through an inductive effect. chemistrysteps.com Its presence at the ortho position to the amino group will slightly increase the electron density of the ring.

Steric Effects:

The ethyl group at the ortho position to the amino group introduces steric hindrance. This steric bulk can influence the approach of reagents to the amino group and the adjacent positions on the aromatic ring. rsc.org This can affect the rates and regioselectivity of reactions involving the amino group or the aromatic ring. For example, in reactions where the amino group acts as a nucleophile, the ethyl group may hinder its attack. Similarly, for electrophilic aromatic substitution, the ethyl group may disfavor substitution at the adjacent ortho position (position 3).

The following table summarizes the electronic and steric properties of the substituents in this compound:

SubstituentPositionElectronic EffectSteric Effect
Amino (-NH2)1Strong activating, ortho, para-directingModerate
Ethyl (-CH2CH3)2Weak electron-donating (inductive)Significant
Methylsulfonyl (-SO2CH3)4Strong electron-withdrawing, meta-directingModerate

Stereochemical Effects in Substituted Aniline Systems

The stereochemistry of substituted anilines can play a crucial role in their chemical reactivity and interactions with other chiral molecules. In the case of this compound, while the molecule itself is not chiral, the introduction of a chiral center or the interaction with a chiral environment can lead to stereochemical effects.

The amino group in aniline is known to have a pyramidal geometry, and the phenyl ring can rotate around the C-N bond. afit.eduresearchgate.net The barrier to inversion of the amino group and the preferred conformation are influenced by the nature of the substituents on the ring. afit.eduresearchgate.net Electron-withdrawing groups, like the methylsulfonyl group, tend to favor a more planar conformation, while bulky ortho substituents can influence the rotational barrier of the amino group. afit.eduresearchgate.net

If a chiral substituent were to be introduced into the this compound molecule, for example, by replacing the ethyl group with a chiral alkyl group, the resulting molecule would be chiral. The stereochemistry of this new center could then influence the outcome of reactions at other parts of the molecule.

Furthermore, the interaction of this compound with chiral reagents or catalysts can lead to stereoselective transformations. For instance, in a reaction involving a chiral catalyst, the two enantiotopic faces of the aromatic ring could be differentiated, leading to the preferential formation of one enantiomer of a product.

A study on the molecular recognition of substituted aniline positional isomers by a chiral stationary phase demonstrated that the stereochemistry of the stationary phase influenced the retention times of the anilines. mdpi.com This highlights the importance of stereochemical considerations in the interaction of substituted anilines with chiral environments.

While there is no specific information in the provided search results on the stereochemical effects directly involving this compound, the general principles of stereochemistry in substituted aniline systems suggest that this is an important aspect to consider in its chemical transformations and interactions.

Correlation of Structural Features with Chemical Transformations

The structural features of this compound, namely the presence and positions of the amino, ethyl, and methylsulfonyl groups, directly correlate with its behavior in various chemical transformations.

Reactions involving the Amino Group:

Basicity: The amino group is basic, but its basicity is significantly reduced by the strong electron-withdrawing effect of the para-methylsulfonyl group. chemistrysteps.comyoutube.com This makes it a weaker base than aniline.

Acylation: The amino group can be readily acylated to form amides. This is a common strategy to protect the amino group and to moderate its activating effect during electrophilic aromatic substitution. libretexts.org

Diazotization: Like other primary aromatic amines, the amino group can be converted to a diazonium salt upon treatment with nitrous acid. This diazonium group is an excellent leaving group and can be replaced by a variety of other functional groups, providing a versatile synthetic route to a wide range of derivatives. libretexts.org

Friedel-Crafts Reactions: Direct Friedel-Crafts reactions on anilines are generally unsuccessful because the Lewis acid catalyst complexes with the basic amino group, deactivating the ring towards electrophilic attack. libretexts.orgchemistrysteps.com This limitation can be overcome by first acylating the amino group.

Electrophilic Aromatic Substitution:

The outcome of electrophilic aromatic substitution on the this compound ring is determined by the combined directing effects of the substituents.

The amino group is a strong ortho, para-director.

The ethyl group is a weak ortho, para-director.

The methylsulfonyl group is a meta-director.

Given this, the positions ortho to the strongly activating amino group (positions 3 and 5) are the most favored for substitution. The steric bulk of the ethyl group at position 2 may lead to a preference for substitution at position 5.

Oxidation:

Anilines are susceptible to oxidation, which can lead to the formation of colored products and polymers. The presence of the electron-withdrawing methylsulfonyl group may make the ring less susceptible to oxidation compared to aniline itself.

The following table correlates the structural features of this compound with its expected reactivity in common chemical transformations:

Chemical TransformationRelevant Structural Feature(s)Expected Reactivity
Protonation (Basicity)Amino group, Methylsulfonyl groupReduced basicity compared to aniline.
AcylationAmino groupReadily forms amides.
DiazotizationAmino groupForms a diazonium salt, allowing for further functionalization.
Friedel-Crafts ReactionAmino groupUnlikely to proceed directly; requires protection of the amino group.
Electrophilic Aromatic SubstitutionAmino, Ethyl, and Methylsulfonyl groupsSubstitution is expected primarily at the positions ortho to the amino group, with a possible preference for the less sterically hindered position.

Advanced Analytical Methodologies for Compound Characterization and Purity Assessment

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantitative analysis of non-volatile and thermally sensitive compounds like 2-Ethyl-4-(methylsulfonyl)aniline. This method separates components in a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase.

The purity of this compound can be determined by injecting a solution of the sample into an HPLC system. The resulting chromatogram will show a major peak corresponding to the main compound and smaller peaks for any impurities. The area of each peak is proportional to the concentration of the corresponding substance, allowing for the calculation of the purity percentage. For quantitative analysis, a calibration curve is constructed by running standards of known concentrations. wu.ac.th The concentration of the analyte in a sample is then determined by comparing its peak area to the calibration curve. researchgate.netresearchgate.net

Reversed-phase HPLC, using a nonpolar stationary phase (like C8 or C18) and a polar mobile phase, is commonly employed for sulfonamide analysis. wu.ac.th Detection is often achieved using a UV-visible or a photodiode array (PDA) detector, which measures the absorbance of the analyte at a specific wavelength. wu.ac.th For enhanced sensitivity and selectivity, particularly for residue analysis, derivatization techniques can be used. For instance, pre-column or post-column derivatization with reagents like fluorescamine (B152294) can make the sulfonamides detectable by a fluorescence detector. researchgate.netnih.gov

Table 1: Illustrative HPLC Conditions for Sulfonamide Analysis

ParameterConditionReference
ColumnYMC-Triart C8 (250 x 4.6 mm, 5µm) wu.ac.th
Mobile PhaseGradient elution with a mixture of buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) wu.ac.thnih.gov
Flow Rate1.0 mL/min wu.ac.th
DetectorUV-Visible or Photodiode Array (PDA) at ~265 nm wu.ac.th
Injection Volume5 µL wu.ac.th
Column Temperature25 °C wu.ac.th

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.net However, aniline (B41778) and its derivatives often have low volatility and can exhibit poor peak shape due to interactions with the GC column. nih.govresearchgate.net To overcome these limitations, a derivatization step is typically required to convert the aniline into a more volatile and thermally stable derivative. researchgate.netnih.gov

Common derivatization reactions for amines include acylation or silylation. researchgate.net For example, anilines can be converted to their N-propoxycarbonyl derivatives for analysis by GC with a nitrogen-phosphorus detector (NPD). researchgate.net Another approach involves derivatization with reagents like 4-carbethoxyhexafluorobutyryl chloride, which creates a derivative suitable for GC/MS analysis. nih.gov This process not only increases volatility but also improves chromatographic behavior and detection sensitivity. researchgate.net

Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas (mobile phase) through a capillary column (stationary phase). Separation occurs based on the compounds' boiling points and interactions with the column coating. A Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) is commonly used for detection. sigmaaldrich.com

Table 2: Representative GC Conditions for Analysis of Aniline Derivatives

ParameterConditionReference
Derivatizing AgentPentafluorobenzaldehyde (PFBAY) or Alkyl Chloroformates researchgate.netnih.gov
ColumnEquity-5 or SE-54 (e.g., 30 m x 0.25 mm I.D., 0.25 µm film) sigmaaldrich.comepa.gov
Oven Temperature ProgramInitial temp 50°C (hold 2 min), ramp 10°C/min to 200°C, then 15°C/min to 325°C sigmaaldrich.com
Injector Temperature250 °C sigmaaldrich.com
DetectorFlame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) sigmaaldrich.comepa.gov
Carrier GasHelium or Nitrogen sigmaaldrich.comglobalresearchonline.net

Hyphenated Techniques

Hyphenated techniques combine a separation method with a spectroscopic detection method, offering enhanced analytical power. The coupling of chromatography with mass spectrometry is particularly potent for the unambiguous identification and quantification of compounds in complex mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical method that couples the separation capabilities of HPLC with the detection power of tandem mass spectrometry. nih.gov It is widely used for the analysis of sulfonamides. nih.govnih.gov After separation by the LC column, the eluent is directed to the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates protonated molecules [M+H]+ of the analytes. nih.govnih.gov

In the tandem mass spectrometer, the protonated molecule of the target compound (the precursor ion) is selected and subjected to collision-induced dissociation (CID), causing it to break into characteristic fragment ions (product ions). nih.govnih.gov By monitoring specific precursor-to-product ion transitions in a process called Multiple Reaction Monitoring (MRM), the instrument can achieve exceptional selectivity and sensitivity, allowing for the detection and quantification of the compound at very low levels. nih.govshimadzu.com Common fragmentation pathways for sulfonamides involve cleavage of the S-N bond and loss of SO2. nih.govresearchgate.netresearchgate.net

Table 3: Typical LC-MS/MS Parameters for Sulfonamide Analysis

ParameterSettingReference
Ionization ModePositive Electrospray Ionization (ESI+) nih.govshimadzu.com
Analysis ModeMultiple Reaction Monitoring (MRM) nih.govshimadzu.com
Precursor Ion [M+H]+For C9H13NO2S, m/z 200.07Calculated
Typical Product IonsFragments resulting from cleavage of the sulfonamide bond (e.g., loss of SO2) nih.govnih.gov
Spray Voltage~4.5 - 5.5 kV nih.govshimadzu.com
Source Temperature~550 °C nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. nih.gov It is an ideal tool for identifying and quantifying volatile and thermally stable compounds, including the derivatized form of this compound. nih.govmdpi.com

After separation on the GC column, the analyte molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization process causes the molecules to fragment in a reproducible pattern, creating a unique mass spectrum that serves as a "molecular fingerprint." nih.gov The mass spectrum of the derivatized this compound can be compared to a library of known spectra for positive identification. The total ion chromatogram (TIC) or extracted ion chromatograms (monitoring specific fragment ions) can be used for quantification. mdpi.com

Table 4: General GC-MS Parameters for the Analysis of Derivatized Anilines

ParameterSettingReference
ColumnCapillary column (e.g., DB-5ms, HP-5) researchgate.netmdpi.com
Carrier GasHelium at a constant flow mdpi.com
Temperature ProgramRamped program, e.g., 35°C to 190°C mdpi.com
Ionization ModeElectron Impact (EI) at 70 eV nih.gov
Mass Scan Rangee.g., 35-450 amu mdpi.com
Key Mass FragmentsMolecular ion (M+) and characteristic fragments of the derivatized aniline nih.gov

Elemental Analysis (CHNS) for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. thermofisher.com This information is crucial for verifying the empirical formula of a newly synthesized compound or confirming the purity of a known substance. chemcollective.orglibretexts.org The procedure involves the complete combustion of a small, precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases (CO2, H2O, N2, and SO2) are separated and quantified by a detector, such as a thermal conductivity detector (TCD). thermofisher.com

For this compound, with a molecular formula of C9H13NO2S, the theoretical elemental composition can be calculated. bldpharm.com By comparing the experimentally determined percentages to the theoretical values, the purity and correctness of the empirical formula can be confirmed. libretexts.org A close match between the experimental and theoretical values provides strong evidence of the compound's identity and purity. thermofisher.com

Table 5: Comparison of Theoretical and Experimental Elemental Analysis for C9H13NO2S

ElementTheoretical Mass %Acceptable Experimental RangeReference
Carbon (C)54.24%± 0.30% thermofisher.com
Hydrogen (H)6.57%± 0.07% thermofisher.com
Nitrogen (N)7.03%± 0.16% thermofisher.com
Sulfur (S)16.09%± 0.20% thermofisher.com

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA))

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) is particularly useful for assessing the thermal stability and decomposition profile of a compound. akjournals.com TGA measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). mdpi.com

The resulting TGA curve plots mass loss versus temperature. For a pure, stable compound like this compound, the curve would typically show a flat baseline until the onset of decomposition. The temperature at which significant mass loss begins indicates its thermal stability. The pattern of mass loss can provide information about the decomposition process. akjournals.comakjournals.com For sulfonamides, decomposition often begins with the loss of substituents, followed by the breakdown of the core structure. akjournals.commdpi.com TGA can also be used to quantify the amount of residual solvent or water of crystallization in a sample. akjournals.com

Table 6: Expected TGA Profile for a Stable Sulfonamide Compound

Temperature RangeExpected ObservationInterpretationReference
Room Temperature to ~200°CMinimal to no mass lossCompound is thermally stable. Absence of volatile impurities like solvents. akjournals.comresearchgate.net
Above ~200-250°COne or more distinct mass loss stepsDecomposition of the molecule. The steps may correspond to the loss of specific functional groups. akjournals.commdpi.com
High Temperature (>600°C)Residual massFormation of a stable char residue. researchgate.net

Conclusion and Future Research Perspectives

Summary of Key Research Findings and Structural Insights

Direct experimental research findings for 2-Ethyl-4-(methylsulfonyl)aniline are scarce. However, a detailed understanding of its structure can be inferred from the electronic properties of its substituents. The aniline (B41778) core is functionalized with two key groups: an ethyl group at the ortho-position and a methylsulfonyl group at the para-position.

The ethyl group is an alkyl substituent and is known to be an electron-donating group (EDG) through an inductive effect (+I). wikipedia.org This effect increases the electron density of the aromatic ring, which generally enhances its reactivity towards electrophilic aromatic substitution. chemistrysteps.com

Conversely, the methylsulfonyl group is a strong electron-withdrawing group (EWG) due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom. researchgate.net This group exerts a powerful -I (inductive) and -M (mesomeric or resonance) effect, significantly decreasing the electron density of the aromatic ring. chemistrysteps.com

Identification of Remaining Knowledge Gaps and Unexplored Reactivity

The primary knowledge gap is the lack of empirical data for this compound. Future research should focus on its synthesis and characterization. Key areas of unexplored reactivity include:

Electrophilic Aromatic Substitution: The directing effects of the substituents in this polysubstituted aniline are of great interest. While the amino group is a powerful ortho-para director, the presence of the bulky ethyl group at one ortho position and the deactivating sulfonyl group at the para position makes the regioselectivity of further substitutions unpredictable without experimental validation. cdnsciencepub.com

Nucleophilicity of the Amino Group: The basicity and nucleophilicity of the amino group will be significantly reduced by the strong electron-withdrawing nature of the para-methylsulfonyl group. Quantifying this effect through pKa measurements and reactions at the nitrogen atom would be a valuable contribution.

Oxidation and Reduction Chemistry: The susceptibility of the aniline moiety to oxidation and the potential for reduction of the sulfonyl group are unexplored avenues of reactivity.

Potential for Novel Synthetic Transformations

The structure of this compound makes it a potentially valuable building block in organic synthesis. Its functional groups offer multiple handles for further transformations.

Diazotization of the Amino Group: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups (e.g., halogens, cyano, hydroxyl) onto the aromatic ring. libretexts.org The stability and reactivity of the diazonium salt derived from this specific aniline would be of interest.

Cross-Coupling Reactions: The aniline functionality could be used to direct C-H activation for cross-coupling reactions, a modern approach to building complex molecules. mdpi.com

Modification of the Sulfonyl Group: The methyl group of the methylsulfonyl moiety could potentially be functionalized, offering another site for molecular elaboration.

The synthesis of this compound itself presents an interesting challenge. A plausible retrosynthetic analysis suggests that it could be prepared from 2-ethylaniline (B167055) through a sulfonation reaction, followed by methylation, or from a suitably substituted nitrobenzene precursor. The development of an efficient and regioselective synthesis would be a significant contribution to synthetic methodology. researchgate.net

Contribution to Fundamental Organic Chemistry and Methodology Development

The study of this compound can contribute to a more nuanced understanding of the interplay of electronic and steric effects in polysubstituted aromatic systems. Investigating its synthesis and reactivity would provide valuable data for computational models that predict reaction outcomes in complex molecules.

Furthermore, developing efficient synthetic routes to this and related compounds would add to the toolbox of methods for preparing highly functionalized anilines. uic.eduorganic-chemistry.org These methodologies could have broader applications in the synthesis of pharmaceuticals, agrochemicals, and materials where precise control over substitution patterns on an aromatic ring is crucial. The exploration of visible-light-mediated sulfonylation reactions could offer a mild and efficient route to such compounds. nih.govacs.orgnih.gov

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Aniline
2-ethylaniline

Q & A

Q. What are the key challenges in synthesizing 2-Ethyl-4-(methylsulfonyl)aniline, and how can multi-step synthetic routes be optimized?

The synthesis of sulfonated anilines like this compound often requires sequential functionalization of the benzene ring. Challenges include regioselectivity in sulfonation, competing side reactions (e.g., over-nitration), and purification of intermediates. A four-step approach starting from a sulfonyl chloride precursor (e.g., 4-methoxybenzene-1-sulfonyl chloride) has been reported for analogous compounds, involving sulfonation, alkylation, nitration, and catalytic hydrogenation . Optimization may involve adjusting reaction conditions (e.g., HNO₃ concentration, temperature) and using orthogonal protecting groups to minimize byproducts .

Q. Which spectroscopic techniques are most effective for characterizing the sulfonyl and ethyl groups in this compound?

  • ¹H/¹³C NMR : The ethyl group’s methylene protons appear as a quartet (δ ~1.2–1.5 ppm), while the sulfonyl group deshields adjacent aromatic protons, shifting them downfield (δ ~7.5–8.5 ppm) .
  • IR Spectroscopy : The sulfonyl group exhibits strong asymmetric and symmetric S=O stretching vibrations at ~1350 cm⁻¹ and ~1150 cm⁻¹, respectively .
  • Mass Spectrometry : High-resolution MS can confirm the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns specific to the sulfonyl-ethyl substitution .

Q. How does the sulfonyl group influence the acidity and stability of this compound compared to unsubstituted anilines?

The electron-withdrawing sulfonyl group increases the acidity of the aniline’s NH₂ group (pKa ~2.5–3.5, compared to ~4.6 for aniline) due to resonance stabilization of the conjugate base. This also enhances oxidative stability but may reduce nucleophilicity in coupling reactions .

Advanced Research Questions

Q. What crystallographic methods are recommended for resolving structural ambiguities in sulfonated aniline derivatives?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is the gold standard. For this compound, focus on resolving torsional angles between the sulfonyl group and aromatic plane, and validate hydrogen bonding interactions (e.g., N–H⋯O) . High-resolution data (≤1.0 Å) and twinning corrections may be required for accurate electron density mapping .

Q. How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions. The sulfonyl group directs electrophiles to the meta position relative to itself, while the ethyl group exerts a weaker ortho/para-directing effect. Fukui indices and Molecular Electrostatic Potential (MEP) surfaces help predict sites for nitration or halogenation .

Q. What experimental design strategies are suitable for studying the photocatalytic degradation of this compound?

A Box-Behnken design can optimize variables like catalyst load (e.g., MnFe₂O₄/Zn₂SiO₄), pH, and UV intensity. Monitor degradation kinetics via HPLC and identify intermediates (e.g., sulfonic acids or quinones) using LC-MS. Control experiments should assess adsorption vs. photocatalytic mechanisms .

Q. How can conflicting data on the solubility and stability of sulfonated anilines be reconciled in different solvent systems?

Systematic studies under inert atmospheres are critical. For example, this compound may degrade in polar aprotic solvents (e.g., DMF) via sulfone cleavage but remain stable in chloroform. Use accelerated stability testing (40°C/75% RH) and compare results with thermogravimetric analysis (TGA) .

Methodological Considerations

  • Contradictions in Synthetic Yields : Discrepancies in reported yields (e.g., 54% vs. 73% for nitration steps) may arise from varying HNO₃/H₂SO₄ ratios or temperature gradients. Reproducibility requires strict control of stoichiometry and reaction monitoring via TLC .
  • Safety Protocols : Aniline derivatives are potential carcinogens. Use gloveboxes for handling, and employ biomarkers (e.g., urinary o-toluidine) for exposure monitoring in lab settings .

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